molecular formula C10H12O2S B11750064 S-[(4-Methoxyphenyl)methyl] ethanethioate CAS No. 102607-00-1

S-[(4-Methoxyphenyl)methyl] ethanethioate

Cat. No.: B11750064
CAS No.: 102607-00-1
M. Wt: 196.27 g/mol
InChI Key: MRSZZJSICSXHRC-UHFFFAOYSA-N
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Description

S-[(4-Methoxyphenyl)methyl] ethanethioate is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.26600 g/mol . It is known for its unique structure, which includes a methoxyphenyl group attached to an ethanethioate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-[(4-Methoxyphenyl)methyl] ethanethioate can be synthesized through several methods. One common route involves the reaction of 4-methoxybenzyl bromide with thioacetic acid in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-[(4-Methoxyphenyl)methyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-[(4-Methoxyphenyl)methyl] ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-[(4-Methoxyphenyl)methyl] ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to sulfur metabolism and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[(4-Methoxyphenyl)methyl] ethanethioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

102607-00-1

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

S-[(4-methoxyphenyl)methyl] ethanethioate

InChI

InChI=1S/C10H12O2S/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3

InChI Key

MRSZZJSICSXHRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)OC

Origin of Product

United States

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